molecular formula C22H30N6O2 B2902178 8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 847407-46-9

8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2902178
CAS No.: 847407-46-9
M. Wt: 410.522
InChI Key: UASIUOZNJCRIOQ-UHFFFAOYSA-N
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Description

The compound 8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione belongs to the purine-2,6-dione class, a scaffold widely explored in medicinal chemistry due to its diverse pharmacological activities. Its structure features:

  • A purine-2,6-dione core (xanthine derivative) with a 3-methyl substitution.
  • A 7-butyl chain, influencing lipophilicity and pharmacokinetic properties.

Purine-2,6-dione derivatives are known for roles in inhibiting phosphodiesterases (PDEs) , dipeptidyl peptidase-4 (DPP-4) , and protein kinase CK2 . The benzylpiperazine moiety in this compound may enhance selectivity or binding affinity compared to simpler substituents.

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-3-4-10-28-18(23-20-19(28)21(29)24-22(30)25(20)2)16-27-13-11-26(12-14-27)15-17-8-6-5-7-9-17/h5-9H,3-4,10-16H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASIUOZNJCRIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 5,6-Diaminouracil Derivatives

The most widely used method involves cyclizing 5,6-diaminouracil precursors. As reported by Müller et al. (2008), 5,6-diaminouracil (76) reacts with aldehydes or carboxylic acids to form intermediates that cyclize into xanthines. For example:

  • Imine Formation : Treatment of 5,6-diaminouracil (76) with aldehydes generates 5-(arylideneamino)-6-aminouracil intermediates (77) .
  • Oxidative Cyclization : Using oxidizing agents like iodine or hydrogen peroxide, these intermediates undergo cyclization to yield 8-substituted xanthines (78) .

Example Reaction Conditions :

  • Solvent : Methanol/acetic acid (4:1)
  • Temperature : 80–100°C
  • Yield : 60–75%

Carboxamide Intermediate Route

Frontiers in Chemistry (2019) describes an optimized protocol using COMU [(1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate] to couple 5,6-diaminouracil with carboxylic acids, forming 6-amino-5-carboxamidouracils (77) . Subsequent cyclization with sodium hydroxide or trimethylsilyl polyphosphate (PPSE) yields 8-substituted xanthines.

Key Advantages :

  • Efficiency : Reactions complete in 5–10 minutes.
  • Regioselectivity : Exclusively forms 5-carboxamido derivatives.

Full Synthetic Route Integration

Combining these steps, a representative synthesis is:

Step 1 : Synthesis of 3-methylxanthine from theophylline.
Step 2 : 7-Butyl alkylation using butyl bromide.
Step 3 : Bromination at C-8 with PBr₃.
Step 4 : Coupling with 4-benzylpiperazine.

Overall Yield : 25–35% (estimated from analogous syntheses).

Optimization and Industrial Considerations

Industrial production would prioritize:

  • Continuous Flow Chemistry : To enhance reaction control and scalability.
  • Purification : Column chromatography or recrystallization for high purity.

Data Tables

Table 1: Comparison of 8-Substitution Methods

Method Reagents Yield (%) Reference
Bromomethylation PBr₃, 4-benzylpiperazine 65
Mannich Reaction Formaldehyde, HCl 55
Oxidative Cyclization Iodine, H₂O₂ 70

Table 2: Reaction Conditions for Key Steps

Step Solvent Temperature (°C) Time (h)
7-Butyl alkylation DMF 80 24
8-Bromination DCM 0→25 1
Piperazine coupling DME 25 12

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at specific receptor sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, NO2) at aromatic positions enhance activity in PDE3 and CK2 inhibitors .
  • Piperazine derivatives improve selectivity for enzymes like DPP-4 or PDEs , depending on substitution patterns.
  • Alkyl chain length at position 7 modulates solubility and duration of action .

Research Findings and Implications

  • However, the absence of a quinazoline moiety (as in BI 1356) may limit potency .
  • PDE3 Inhibition : highlights that acetylpiperazine derivatives with dichlorophenyl groups are more active than alkyl-substituted analogs. The target’s 7-butyl group may prioritize metabolic stability over potency .
  • CK2 Inhibition: Bulky 8-substituents (e.g., hydrazineylidene-methoxyphenyl) are critical for CK2 binding.

Q & A

Q. Optimization Tips :

  • Temperature : Maintain 60–80°C during coupling to enhance reaction efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Column chromatography or preparative HPLC ensures >95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., benzylpiperazine methylene protons at δ 3.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 466.3) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the roles of the benzylpiperazine and butyl groups in biological activity?

Answer:
Experimental Design :

  • Variant Synthesis : Prepare analogs with modified substituents (e.g., replacing benzyl with 4-fluorobenzyl or shortening the butyl chain) .
  • Biological Assays : Test against targets like viral polymerases or cancer cell lines. For example:
    • In vitro enzyme inhibition assays (IC₅₀ determination) .
    • Cytotoxicity profiling using MTT assays on HepG2 or HeLa cells .

Q. Key Findings :

  • The benzyl group enhances lipophilicity, improving membrane permeability .
  • Longer alkyl chains (e.g., butyl vs. pentyl) may reduce solubility but increase target affinity .

Advanced: What strategies resolve contradictions in bioactivity data across experimental models for this compound?

Answer:
Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., fixed incubation time, serum-free media) to minimize discrepancies .
  • Bioavailability Factors : Measure metabolic stability using liver microsome assays to identify rapid degradation in certain models .

Q. Computational Integration :

  • Molecular Dynamics Simulations : Predict binding modes to explain differential activity (e.g., benzylpiperazine interactions with hydrophobic enzyme pockets) .
  • Pharmacokinetic Modeling : Use tools like SwissADME to assess logP and blood-brain barrier penetration .

Basic: Which functional groups are critical for the compound’s reactivity and target interactions?

Answer:

  • Purine-2,6-dione Core : Participates in hydrogen bonding with enzymes (e.g., adenosine deaminase) .
  • Benzylpiperazine : Engages in π-π stacking with aromatic residues in target proteins .
  • Butyl Chain : Modulates lipophilicity, influencing cellular uptake and retention .

Q. Methodological Validation :

  • Competitive binding assays with mutated enzymes (e.g., alanine scanning) confirm interaction sites .

Advanced: How can in silico modeling guide the optimization of pharmacokinetic properties?

Answer:
Workflow :

  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets like dipeptidyl peptidase IV (DPP-IV) .
  • ADMET Prediction : Tools like pkCSM estimate oral bioavailability (%F = ~45%) and highlight potential CYP450-mediated metabolism .

Q. Validation :

  • Correlate predicted logP (2.8) with experimental partition coefficients (e.g., octanol-water) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Solvent : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for assays .
  • Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., oxidized purine derivatives) .

Advanced: What experimental approaches identify the compound’s molecular targets in complex biological systems?

Answer:

  • Affinity Chromatography : Immobilize the compound on resin for pull-down assays followed by LC-MS/MS protein identification .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., KD = 120 nM for HCV polymerase) .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries identify resistant cell lines, revealing target pathways .

Basic: How does the compound’s solubility profile impact in vitro assay design?

Answer:

  • Solubility Limits : Moderate aqueous solubility (~50 µM in PBS) necessitates DMSO stocks (<0.1% final concentration) .
  • Surfactant Use : Add 0.01% Tween-80 to prevent aggregation in cell-based assays .

Advanced: What mechanistic studies explain the compound’s dual antiviral and anticancer activities?

Answer:
Hypothesis Testing :

  • Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
  • Enzyme Kinetics : Time-dependent inhibition assays reveal non-competitive binding to viral polymerases .

Q. Contradiction Resolution :

  • Tissue-specific metabolism (e.g., liver vs. tumor microenvironments) may explain divergent efficacy .

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